2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR :
- The methoxy proton signal appears as a singlet at δ 3.8–4.0 ppm due to the absence of neighboring protons.
- Aromatic protons on the pyridine ring resonate between δ 6.5–8.5 ppm , with splitting patterns dependent on substitution. For example, the proton adjacent to the trifluoromethyl group (position 5) shows deshielding, typically near δ 8.2 ppm .
- The acetic acid’s methylene group (-CH₂COOH) appears as a doublet of doublets at δ 3.5–3.7 ppm , while the carboxylic acid proton (if protonated) appears as a broad peak near δ 12–13 ppm .
¹³C NMR :
- The trifluoromethyl carbon resonates at δ 120–125 ppm (q, $$ J_{C-F} \approx 270 \, \text{Hz} $$).
- The methoxy carbon appears at δ 55–60 ppm , and the pyridine ring carbons range from δ 110–160 ppm , with the carbon bearing the acetic acid group (C-3) shifted downfield due to electron withdrawal.
¹⁹F NMR :
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 235.16 [M+H]⁺, consistent with the molecular formula. Key fragmentation pathways include:
- Loss of the carboxylic acid group (-COOH, 46 Da), yielding a fragment at m/z 189 .
- Cleavage of the methoxy group (-OCH₃, 31 Da), producing a peak at m/z 204 .
- Further fragmentation of the trifluoromethyl group (-CF₃, 69 Da), resulting in a base peak at m/z 135 .
| Fragment Ion (m/z) | Proposed Structure |
|---|---|
| 235.16 | [M+H]⁺ |
| 189 | [M+H–COOH]⁺ |
| 204 | [M+H–OCH₃]⁺ |
| 135 | Pyridine core |
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray crystallography of related trifluoromethylpyridine derivatives reveals that the trifluoromethyl group adopts a coplanar conformation with the pyridine ring to minimize steric hindrance. For this compound:
- The acetic acid moiety forms intermolecular hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.
- The dihedral angle between the pyridine ring and the trifluoromethyl group is approximately 10–15° , indicating slight distortion from planarity due to electronic repulsion.
- Unit cell parameters (predicted from analogous structures):
- a = 7.2 Å , b = 10.5 Å , c = 12.8 Å
- α = 90° , β = 90° , γ = 90°
- Space group: P2₁/c .
Properties
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-16-8-5(4-7(14)15)2-3-6(13-8)9(10,11)12/h2-3H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFQLXRYCHLOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of transition metal-based catalysts, such as iron fluoride, in a vapor-phase reaction at high temperatures (above 300°C) . This method allows for the efficient introduction of the trifluoromethyl group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under basic conditions, leading to the formation of carbene intermediates.
Reduction: Reduction reactions can be carried out using common reducing agents, such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Basic conditions, such as the use of sodium hydroxide, can facilitate oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbene intermediates, while substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes . The methoxy group can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Key Observations :
- Electron-Withdrawing Effects : The chloro analog () exhibits stronger electron-withdrawing effects than the methoxy derivative, lowering the pKa of the acetic acid group and enhancing reactivity in nucleophilic reactions .
- Solubility: The methoxy group in the target compound likely improves solubility in polar solvents (e.g., methanol, DMF) compared to the chloro or hydrogen-substituted analogs .
Functional Group Modifications
Key Observations :
- Reactivity : The boronic acid derivative () is critical for constructing biaryl structures in drug discovery, whereas the acetic acid group in the target compound may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding .
- Synthetic Utility: The methanol derivative () serves as a precursor for esterification or oxidation reactions, highlighting the versatility of the pyridine core .
Heterocyclic and Pharmacological Analogs
Key Observations :
- Thermal Stability : Imidazopyridine derivatives () exhibit high melting points (~240°C), indicating that the target compound may also demonstrate thermal robustness suitable for industrial processes .
Biological Activity
Overview
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid (CAS No. 917486-33-0) is a synthetic compound notable for its unique molecular structure, which includes a pyridine ring substituted with both a methoxy group and a trifluoromethyl group. This combination imparts distinct chemical properties that enhance its biological activity, particularly in pharmaceutical and agrochemical applications. The compound's molecular formula is C9H8F3NO2, with a molecular weight of approximately 219.16 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group significantly enhances the compound's lipophilicity, which can influence its binding affinity to various enzymes and receptors. This mechanism may lead to the inhibition or activation of specific biological processes, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Activity : Studies have shown potential antimicrobial properties, which could be leveraged in developing new antibacterial agents.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Enzyme Inhibition : It has been used in studies focusing on enzyme inhibition and protein-ligand interactions, indicating its role in biochemical pathways .
Case Studies and Experimental Data
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. For instance, it showed significant inhibition against certain cytochrome P450 enzymes, which are critical for drug metabolism.
- Binding Affinity Assays : Interaction studies using fluorescence polarization techniques revealed that the compound binds effectively to target proteins, showcasing its potential as a lead compound in drug development .
- Comparative Analysis : A comparative study with similar compounds indicated that the presence of both the methoxy and trifluoromethyl groups enhances biological activity compared to analogs lacking these substituents .
Table 1: Biological Activity Summary of this compound
Table 2: Binding Affinity Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-methoxy-6-(trifluoromethyl)pyridine-3-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives. First, halogenation of the pyridine ring introduces reactive sites, followed by trifluoromethylation using CuCF₃ (derived from fluoroform) under controlled conditions . Finally, methoxy and acetic acid groups are introduced via nucleophilic substitution and coupling reactions. Solvent choice (e.g., DMSO for fluorination steps) and temperature control (50–80°C) are critical to avoid side reactions and achieve >70% purity .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the trifluoromethyl group can occur. Stability tests indicate <5% degradation over 6 months under these conditions .
Q. What analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time typically 8.2 min under isocratic conditions (60% acetonitrile/40% water) .
- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ –62 to –65 ppm). ¹H NMR should show characteristic pyridine protons at δ 8.1–8.3 ppm .
- Mass Spectrometry : ESI-MS in negative ion mode provides accurate mass confirmation (expected [M–H]⁻: 264.03 m/z) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during trifluoromethylation of the pyridine ring?
- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For 6-position trifluoromethylation, use Pd-catalyzed cross-coupling with CF₃Br in the presence of a methoxy group at position 2. Computational modeling (DFT) predicts electron density distribution, guiding optimal substitution sites. Experimental validation shows >90% regioselectivity when using CuCF₃ at 80°C .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no observed activity)?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (pH, temperature).
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays.
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to identify non-specific binding or solubility issues.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cell-based assays to rule out artifacts .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3PP0 for kinase inhibition). Focus on the acetic acid moiety’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
